Dodecanoic acid;nickel
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Overview
Description
Dodecanoic acid, also known as lauric acid, is a saturated fatty acid with a 12-carbon atom chain. It is commonly found in coconut oil and palm kernel oil. Nickel, on the other hand, is a transition metal with significant catalytic properties. The combination of dodecanoic acid and nickel forms a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic acid can be synthesized through the hydrogenation of dodecanoic acid methyl ester, which is derived from the transesterification of coconut oil . The process involves the use of supported bimetallic nickel-tin alloy catalysts, which are synthesized via a hydrothermal method in a sealed-Teflon autoclave reactor at 150°C for 24 hours, followed by reduction with hydrogen gas at 400°C for 1.5 hours .
Industrial Production Methods
Industrial production of dodecanoic acid involves the biotransformation of low-cost plant-oil derivatives using microorganisms like Candida tropicalis. This method is preferred due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid undergoes various chemical reactions, including:
Hydrogenation: Conversion to dodecane-1-ol using supported bimetallic nickel-tin alloy catalysts.
Decarboxylation: Formation of 12-tricosanone using magnesium oxide as a catalyst at moderate temperatures.
Common Reagents and Conditions
Hydrogenation: Requires hydrogen gas and bimetallic nickel-tin alloy catalysts at temperatures around 160°C and pressures of 30-50 bar.
Decarboxylation: Uses magnesium oxide as a catalyst at temperatures between 250°C and 300°C.
Major Products Formed
Dodecane-1-ol: Formed from the hydrogenation of dodecanoic acid.
12-Tricosanone: Formed from the decarboxylation of dodecanoic acid.
Scientific Research Applications
Dodecanoic acid and its derivatives have numerous applications in scientific research:
Mechanism of Action
Dodecanoic acid exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α.
Metabolic Regulation: It influences fatty acid metabolism and liver function, contributing to the development of non-alcoholic fatty liver disease.
Comparison with Similar Compounds
Similar Compounds
Undecanoic acid: An 11-carbon fatty acid with similar antimicrobial properties.
Tridecanoic acid: A 13-carbon fatty acid with similar chemical properties.
Dodecanol: The alcohol derivative of dodecanoic acid.
Dodecanal: The aldehyde derivative of dodecanoic acid.
Uniqueness
Dodecanoic acid is unique due to its strong bactericidal properties and its presence in natural sources like coconut oil and palm kernel oil. Its derivatives, such as dodecane-1-ol and 12-tricosanone, have significant industrial applications, making it a valuable compound in various fields .
Properties
CAS No. |
13282-11-6 |
---|---|
Molecular Formula |
C12H24NiO2 |
Molecular Weight |
259.01 g/mol |
IUPAC Name |
dodecanoic acid;nickel |
InChI |
InChI=1S/C12H24O2.Ni/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
InChI Key |
SGCRAIXNTVUAAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.[Ni] |
Origin of Product |
United States |
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